molecular formula C18H18FN3O3S B2553139 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1252859-04-3

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

Cat. No. B2553139
CAS RN: 1252859-04-3
M. Wt: 375.42
InChI Key: MJMKYDHHVGHCFU-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on compounds with similar structures, such as fluorobenzyl- and thieno[3,2-d]pyrimidinyl derivatives, often explores novel synthesis techniques, including microwave-assisted synthesis and cyclocondensation methods. These techniques are crucial for developing efficient, high-yield synthetic routes for potential pharmaceutical agents (Hosamani et al., 2015), (Dar'in et al., 2008).

  • Herbicidal Applications : The synthesis of herbicidal compounds, specifically those related to pyrimidinyloxybenzylamine derivatives, indicates the potential agricultural applications of similar chemical structures. Such research could be foundational for developing new herbicides with enhanced efficacy and selectivity (Gong Qi-sun, 2005).

Pharmacological Applications

  • Anticancer Activities : Studies on fluorobenzyl- and pyrimidin-derivatives show significant promise in anticancer research. The focus is on synthesizing compounds that exhibit potent anticancer activities against specific cancer cell lines, with some compounds showing higher efficacy than standard treatments (Hammam et al., 2005).

  • Antimicrobial and Antifungal Activities : The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the ongoing research into antimicrobial and antifungal agents. These compounds aim to address the need for new treatments capable of combating resistant strains of bacteria and fungi (Hossan et al., 2012).

  • Anticonvulsant and Antidepressant Properties : The exploration of pyrido[2,3-d]pyrimidine derivatives for their potential anticonvulsant and antidepressant effects highlights the diverse pharmacological applications of this chemical scaffold. Such research contributes to the development of new therapeutic options for neurological disorders (Zhang et al., 2016).

Future Directions

The compound belongs to a class of molecules that have shown promise in various areas of medicinal chemistry. Future research could explore its potential biological activities and optimize its structure for improved activity and selectivity .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-3-5-13(19)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMKYDHHVGHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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